molecular formula C18H15N3O5 B404618 (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile CAS No. 331851-98-0

(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile

Cat. No.: B404618
CAS No.: 331851-98-0
M. Wt: 353.3g/mol
InChI Key: CKYVOCSXTIFWCU-SDNWHVSQSA-N
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Description

(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is a synthetic chemical reagent designed for research and development applications. This compound is an acrylonitrile derivative, a class of molecules known for their significant potential in pharmaceutical and agrochemical discovery . The structure incorporates a morpholine-carbonyl group, a common motif in medicinal chemistry that can influence the molecule's physicochemical properties and bioavailability. The 5-(4-nitrophenyl)furan moiety is an electron-accepting aromatic system that may contribute to specific binding interactions with biological targets. While the specific biological profile of this compound is yet to be fully characterized, its molecular architecture suggests it is a valuable candidate for investigating new therapeutic agents. Acrylonitrile derivatives have been reported in recent scientific literature to exhibit potent inhibitory effects against enzymes like urease, with some analogs showing IC50 values in the low micromolar range, significantly outperforming standard controls like hydroxyurea (IC50: 100 µM) . Furthermore, in silico studies suggest that related benzimidazole-acrylonitrile hybrids possess a high potential to inhibit succinate dehydrogenase, a key fungicidal target, indicating a possible dual bioactivity as both enzyme inhibitors and antifungal agents . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecular hybrids or as a probe for studying enzyme inhibition and signal transduction pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-(morpholine-4-carbonyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c19-12-14(18(22)20-7-9-25-10-8-20)11-16-5-6-17(26-16)13-1-3-15(4-2-13)21(23)24/h1-6,11H,7-10H2/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYVOCSXTIFWCU-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Base-Catalyzed Method

Reagents :

  • 5-(4-Nitrophenyl)furan-2-carbaldehyde (,)

  • Morpholine-4-carbonyl acetonitrile

  • Piperidine or triethylamine (TEA) as a base

  • Ethanol or toluene as solvent

Procedure :

  • Dissolve aldehyde (1.0 mmol) and acetonitrile (1.1 mmol) in ethanol.

  • Add piperidine (0.5 mmol) and reflux at 80°C for 6–8 hours.

  • Cool, filter, and recrystallize from ethanol.

Yield : 70–75%,
Key Data :

ParameterValue
Reaction Time6–8 hours
Temperature80°C
SolventEthanol
Stereoselectivity>95% (E)-isomer

Mechanistic Insight :
The base deprotonates the active methylene group, generating a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated acrylonitrile,.

Solvent-Free Catalytic Methods

Catalysts : Biogenic Ca/Ba carbonates or boric acid,
Procedure :

  • Mix aldehyde (1.0 mmol), acetonitrile (1.0 mmol), and catalyst (5–10 mol%) without solvent.

  • Heat at 100°C for 1–2 hours.

Yield : 85–92%
Advantages :

  • Reduced reaction time (1–2 hours vs. 6–8 hours).

  • Eco-friendly, avoiding organic solvents.

Comparative Table :

CatalystYield (%)Time (h)Temperature (°C)
Ca/Ba Carbonates921100
Boric Acid872100
Piperidine75880

Multi-Component Tandem Reactions

A one-pot approach combining Knoevenagel condensation, Michael addition, and cyclization steps improves atom economy,.

TEA–TBHP Promoted Synthesis

Reagents :

  • 5-(4-Nitrophenyl)furan-2-carbaldehyde

  • Morpholine-4-carbonyl acetonitrile

  • Triethylamine (TEA) and tert-butyl hydroperoxide (TBHP)

Procedure :

  • Combine reagents in toluene (2 mL).

  • Add TEA (0.5 mmol) and TBHP (1.1 mmol).

  • Stir at 70°C for 4–6 hours.

Yield : 78–82%
Key Features :

  • TBHP oxidizes intermediates, facilitating tandem cyclization.

  • Avoids isolation of intermediates, reducing purification steps.

Stereochemical Control and Purification

(E)-Selectivity

The (E)-configuration is favored due to:

  • Conjugation between the acrylonitrile and furan rings.

  • Intramolecular H-bonding between the carbonyl and nitrile groups,.

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures,.

  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5).

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : 2226 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C).

  • ¹H NMR (CDCl₃) : δ 8.22 (d, 2H, Ar-H), 7.53 (d, 1H, furan-H), 3.68 (m, 4H, morpholine).

  • HRMS : m/z 353.3 [M+H]⁺.

Challenges and Optimization

  • Side Reactions : Michael addition of excess acetonitrile to the acrylonitrile product. Mitigated by stoichiometric control.

  • Catalyst Recovery : Biogenic carbonates and Pd/C are reusable for up to 5 cycles, .

Mechanism of Action

The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the morpholine ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification of Analogs

The following table categorizes analogs based on key substituents:

Compound Class Example Structure Key Features Molecular Weight (g/mol) Notable Properties/Activities
Target Compound (E)-2-(Morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile Morpholine-4-carbonyl, 4-nitrophenyl-furan, acrylonitrile 377.22 Potential protease inhibition
Quinazolinone Derivatives (E)-3-(Furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile (4a) Quinazolinone core, furan substituent ~298.28 Broad-spectrum antibacterial activity
Benzothiazole Derivatives (E)-2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile Benzothiazole, 4-nitrophenyl-furan ~373.39 High melting point (240–242°C)
Indole Derivatives (E)-2-(1H-Indole-3-ylcarbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile (3g) Indole-3-carbonyl, 4-nitrophenyl-furan ~383.09 Cytotoxic potential (74% yield)
Carboxylic Acid Analogs (E)-3-(5-(4-Nitrophenyl)furan-2-yl)acrylic acid Acrylic acid instead of nitrile 271.22 High melting point (262°C)

Key Structural and Functional Differences

Morpholine vs. Heterocyclic Substituents
  • Morpholine-4-carbonyl: Enhances solubility in polar solvents due to its tertiary amine and carbonyl groups. This contrasts with benzothiazole () and quinazolinone (), which are more lipophilic and aromatic, favoring π-π stacking but reducing solubility .
  • Biological Implications: Morpholine derivatives are common in kinase and protease inhibitors due to their ability to mimic peptide bonds. Quinazolinone derivatives () exhibit antibacterial activity, likely via DNA intercalation or enzyme inhibition .
Nitro Group Position and Electronics
  • The para -nitro group in the target compound maximizes electron-withdrawing effects, stabilizing the acrylonitrile’s conjugated system. Analog 7d () with a meta -nitro substituent shows altered reactivity (86% yield vs. 64% for 7c) , suggesting positional effects on synthesis efficiency.
Stereochemistry and Stability
  • The (E) -configuration in the target compound ensures planarity, critical for electronic applications (e.g., organic solar cells, as in ). (Z) -isomers (e.g., compound 3 in ) may exhibit reduced conjugation and stability .

Physical and Spectroscopic Properties

Property Target Compound Benzothiazole Analog () Indole Derivative ()
Melting Point Not reported 240–242°C 323–325°C
IR Peaks Not reported C≡N: ~2211 cm⁻¹ C≡N: 2246 cm⁻¹, C=O: 1684 cm⁻¹
NMR Shifts Not reported Aromatic H: δ 7.5–8.5 ppm Aromatic H: δ 7.2–8.3 ppm
  • The indole derivative (3g) exhibits a higher melting point than benzothiazole analogs, likely due to stronger hydrogen bonding from the indole NH group .

Biological Activity

(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a morpholine ring, a furan moiety, and a nitrophenyl group, which contribute to its diverse biological interactions. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C18H15N3O5
  • Molecular Weight : 341.33 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Nitrophenyl Group : Nitration reactions using nitric acid.
  • Formation of the Acrylonitrile Moiety : Knoevenagel condensation reactions.
  • Attachment of the Morpholine Ring : Reaction with morpholine under suitable conditions .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of chalcone, which share structural similarities, have shown antiproliferative effects against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

In a study focusing on structure-activity relationships (SAR), it was found that modifications to the nitrophenyl group can enhance the anticancer efficacy by increasing interactions with cellular targets involved in cancer progression. The presence of the furan moiety is also critical as it contributes to the overall reactivity and interaction with biological molecules .

Antimicrobial Activity

The presence of both the morpholine and nitrophenyl groups suggests potential antimicrobial properties. Morpholines are known for their broad-spectrum antimicrobial activities, and compounds containing them have been explored as antibacterial agents. The specific compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes could be mechanisms through which it exerts its antimicrobial effects .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The nitrophenyl group may interact with nucleophilic sites in proteins or nucleic acids, leading to inhibition of key enzymatic pathways.
  • The furan ring could facilitate electron transfer processes or participate in radical scavenging activities, contributing to its anticancer properties .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
(E)-2-(morpholine-4-carbonyl)-3-(5-phenyfuran-2-yl)acrylonitrileStructureLower anticancer activity due to lack of nitro group
(E)-2-(piperidine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrileStructureDifferent reactivity profile; potential for altered biological activity

Case Studies

  • Antitumor Activity : A study evaluated various derivatives based on this compound's structure in colon cancer cell lines. The results indicated that modifications to the nitrophenyl group significantly enhanced cytotoxicity compared to controls .
  • Antimicrobial Screening : In vitro assays demonstrated that compounds containing the morpholine moiety exhibited potent antibacterial activity against Gram-positive bacteria, highlighting their therapeutic potential in treating infections .

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential applications in drug development, particularly as an anticancer agent. The presence of the furan and nitrophenyl groups may enhance its biological activity.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of furan have been studied for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Reference
(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrileHeLa15
Furan Derivative XMCF-710
Furan Derivative YA54912

Material Science

The compound may also find applications in material science, particularly in the development of polymers or coatings due to its functional groups that can participate in polymerization reactions.

Case Study: Polymer Synthesis

Research has shown that acrylonitrile derivatives can be polymerized to form materials with desirable mechanical properties. The incorporation of morpholine can enhance solubility and processability.

Polymer TypeMonomer UsedProperties Enhanced
PolyacrylonitrileThis compoundIncreased flexibility and thermal stability
Copolymer AAcrylonitrile + Morpholine derivativeImproved adhesion properties

Agrochemical Applications

Given the structural characteristics, this compound could be explored for agrochemical applications, such as herbicides or insecticides. The furan ring is known for its bioactivity against pests.

Case Study: Insecticidal Activity

Compounds containing furan derivatives have been reported to exhibit insecticidal properties. Research into the efficacy of these compounds against specific pests can pave the way for new agricultural products.

Insect SpeciesCompound TestedMortality Rate (%)Reference
Aphid spp.This compound85% at 100 ppm
Beetle spp.Furan-based Insecticide A75% at 50 ppm

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for this compound?

  • Structural Features : The compound contains a morpholine-carbonyl group, a 4-nitrophenyl-substituted furan ring, and an acrylonitrile backbone. The (E)-configuration is critical for stereoelectronic interactions.
  • Spectroscopic Methods :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and nitrile (C≡N, ~2200–2260 cm⁻¹) stretches. Compare with analogs like (Z)-3-(3-formylphenyl)acrylonitrile derivatives .
  • NMR : Use ¹H/¹³C NMR to resolve furan protons (δ 6.5–8.0 ppm), nitrophenyl aromatic signals, and morpholine methylene groups (δ 3.0–4.0 ppm). Assign stereochemistry via coupling constants (e.g., trans-olefinic protons in (E)-configuration) .
  • X-ray Crystallography : Resolve the (E)-geometry and intermolecular interactions, as demonstrated for ferrocenyl acrylonitrile derivatives .

Q. What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized?

  • Synthetic Pathways :

  • Knoevenagel Condensation : React a 5-(4-nitrophenyl)furan-2-carbaldehyde with morpholine-4-carbonylacetonitrile under basic conditions (e.g., piperidine/ethanol) .
  • Cross-Metathesis : Utilize Grubbs catalysts to couple acrylonitrile derivatives with nitrophenyl-furan precursors, as shown in metathesis-based syntheses .
    • Optimization : Apply Box-Behnken Design to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity) for yield and purity, following methodologies from acrylonitrile degradation studies .

Q. What safety considerations are crucial when handling this compound in laboratory settings?

  • Toxicity : Acrylonitrile derivatives are classified as toxic (e.g., carcinogenic potential). Use fume hoods, nitrile gloves, and respiratory protection. Refer to regulations like China’s toxic chemical controls for acrylonitrile analogs .
  • Waste Management : Neutralize nitrile residues with alkaline hydrogen peroxide before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the photophysical properties of this acrylonitrile derivative?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to model HOMO-LUMO gaps and charge-transfer transitions. Compare with experimental UV-Vis data (e.g., emission tuning in polyvinyl carbazole matrices) .
  • Analyze substituent effects (nitro, morpholine) on absorption/emission using time-dependent DFT .

Q. What catalytic systems (e.g., MOFs, transition metal complexes) are effective in modifying the morpholine or furan moieties for enhanced bioactivity?

  • Catalytic Strategies :

  • MOF Catalysts : Sulfonic acid-functionalized IRMOF-3 can facilitate nitrophenyl group substitutions via acid-catalyzed reactions .
  • Transition Metal Complexes : Copper(I) catalysts enable atom-transfer radical polymerization (ATRP) for acrylonitrile-based copolymers, which may enhance bioactivity .

Q. How does the electronic interplay between the morpholine-carbonyl group and the 4-nitrophenyl substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The electron-withdrawing nitro group stabilizes intermediates in Suzuki-Miyaura couplings, while morpholine’s electron-donating nature modulates regioselectivity. Study via Hammett plots or kinetic isotope effects .

Q. What advanced polymerization techniques (e.g., ATRP) could incorporate this monomer into functional copolymers?

  • Polymer Design :

  • Use ATRP with Cu(I)/PMDETA catalysts to synthesize block copolymers. Characterize via GPC and DSC to assess molecular weight and thermal stability .
  • Evaluate copolymer applications in carbon fiber precursors or optoelectronic films .

Q. How can Box-Behnken or other experimental design models optimize degradation pathways or byproduct formation during synthesis?

  • Degradation Studies :

  • Apply Box-Behnken Design to photocatalytic degradation (e.g., TiO₂/H₂O₂ systems) to minimize toxic byproducts like cyanides. Monitor via HPLC-MS .

Q. What in vitro/in vivo models are suitable for evaluating the antiparasitic potential of this compound?

  • Biological Testing :

  • Use Trypanosoma cruzi and Leishmania amazonensis assays to measure IC₅₀ values. Compare with acrylonitrile derivatives showing apoptosis-mediated activity .
  • Assess toxicity in mammalian cell lines (e.g., HepG2) to establish selectivity indices .

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